molecular formula C25H25N5O4S2 B11675985 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide

Cat. No.: B11675985
M. Wt: 523.6 g/mol
InChI Key: YTNAPWYHAVHNTI-WGOQTCKBSA-N
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Description

2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is a complex organic compound that features a triazole ring, a thiophene ring, and multiple methoxy groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine derivatives and appropriate aldehydes or ketones.

    Introduction of the Sulfanyl Group: The sulfanyl group is introduced via a nucleophilic substitution reaction, where a thiol reacts with a suitable leaving group on the triazole ring.

    Attachment of the Phenyl and Trimethoxyphenyl Groups: These groups are introduced through electrophilic aromatic substitution reactions.

    Formation of the Acetohydrazide Moiety: This involves the reaction of hydrazine with an acyl chloride or ester to form the acetohydrazide.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can occur at the triazole ring or the acetohydrazide moiety, potentially leading to the formation of amines or hydrazines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines, hydrazines

    Substitution: Various substituted phenyl derivatives

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.

Biology

In biological research, this compound may be investigated for its potential as a bioactive molecule. The presence of the triazole ring and the methoxy groups suggests potential interactions with biological targets, making it a candidate for drug discovery.

Medicine

In medicinal chemistry, this compound could be explored for its potential therapeutic properties. The triazole ring is a common motif in many pharmaceuticals, and the compound’s structure suggests potential activity against various biological targets.

Industry

In industry, this compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide is not well-documented. based on its structure, it is likely to interact with various molecular targets through hydrogen bonding, π-π interactions, and hydrophobic interactions. The triazole ring may interact with enzyme active sites, while the methoxy groups could enhance binding affinity through additional interactions.

Comparison with Similar Compounds

Similar Compounds

  • **2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide
  • **2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(furan-2-yl)ethylidene]acetohydrazide
  • **2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(pyridin-2-yl)ethylidene]acetohydrazide

Uniqueness

The uniqueness of 2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N’-[(1E)-1-(thiophen-2-yl)ethylidene]acetohydrazide lies in its combination of a triazole ring, a thiophene ring, and multiple methoxy groups. This combination of functional groups provides a unique set of chemical properties, making it a versatile compound for various applications.

Properties

Molecular Formula

C25H25N5O4S2

Molecular Weight

523.6 g/mol

IUPAC Name

2-[[4-phenyl-5-(3,4,5-trimethoxyphenyl)-1,2,4-triazol-3-yl]sulfanyl]-N-[(E)-1-thiophen-2-ylethylideneamino]acetamide

InChI

InChI=1S/C25H25N5O4S2/c1-16(21-11-8-12-35-21)26-27-22(31)15-36-25-29-28-24(30(25)18-9-6-5-7-10-18)17-13-19(32-2)23(34-4)20(14-17)33-3/h5-14H,15H2,1-4H3,(H,27,31)/b26-16+

InChI Key

YTNAPWYHAVHNTI-WGOQTCKBSA-N

Isomeric SMILES

C/C(=N\NC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)/C4=CC=CS4

Canonical SMILES

CC(=NNC(=O)CSC1=NN=C(N1C2=CC=CC=C2)C3=CC(=C(C(=C3)OC)OC)OC)C4=CC=CS4

Origin of Product

United States

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